molecular formula C9H10BrN B3030912 5-Bromo-2-cyclopropylaniline CAS No. 104902-31-0

5-Bromo-2-cyclopropylaniline

Cat. No.: B3030912
CAS No.: 104902-31-0
M. Wt: 212.09 g/mol
InChI Key: PJUKQEFUOIIPHR-UHFFFAOYSA-N
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Description

5-Bromo-2-cyclopropylaniline is a useful research compound. Its molecular formula is C9H10BrN and its molecular weight is 212.09 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Formation of Cyclopropanes and Heterocycles

Research shows that derivatives of 5-Bromo-2-cyclopropylaniline can be involved in the formation of cyclopropane lactones and fused heterocyclic compounds. These reactions are significant in the development of various organic compounds, demonstrating the utility of this compound in synthetic organic chemistry (Farin˜a et al., 1987).

2. Use in DNA Replication Studies

Certain derivatives, like 5-bromodeoxyuridine, a related compound, are used in the study of DNA replication. This compound is utilized to detect low levels of DNA replication in vitro, indicating its application in molecular biology and genetic research (Gratzner, 1982).

3. Biological Activity of Cyclopropanecarboxylic Acid Derivatives

Research involving cyclopropanecarboxylic acid derivatives, which are structurally related to this compound, highlights their potential biological activity. Some of these compounds have demonstrated significant herbicidal and fungicidal activities, which could have implications in agriculture and environmental sciences (Tian et al., 2009).

4. Immunocytochemical Detection in Oral Tissues

5-Bromo-2'-deoxyuridine, a derivative, is used for immunocytochemical techniques to study cell kinetics in oral tissues. This application is crucial for dental and oral biology research, providing insights into cell proliferation and growth in these specific tissues (Casasco et al., 1989).

5. Intramolecular Cyclization in Organic Synthesis

Bromoacetylenic alcohol derivatives, similar to this compound, have been used for intramolecular cyclization under basic conditions. This process is important in organic synthesis, particularly for the development of complex organic molecules (Grandjean et al., 1992).

6. Effect on Neural Stem Cells

Studies have shown that exposure to Bromodeoxyuridine, a related compound, can lead to the loss of global DNA methylation in neural stem cells and induce astrocytic differentiation. This finding is significant in stem cell research and could have implications in regenerative medicine and neurobiology (Schneider & d’Adda di Fagagna, 2012).

Safety and Hazards

According to the safety data sheet, 5-Bromo-2-cyclopropylaniline may cause skin and eye irritation, may be harmful if swallowed, inhaled, or in contact with skin, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, clothing, eye, and face protection .

Future Directions

The future directions of 5-Bromo-2-cyclopropylaniline could involve its use in the synthesis of new compounds. For instance, visible light photoredox catalysis has been used for the intermolecular [3 + 2] annulation of cyclopropylanilines with alkynes, yielding a variety of cyclic allylic amines . This method exhibits significant group tolerance, particularly with heterocycles, and could be used to prepare complex heterocycles such as fused indolines .

Mechanism of Action

Properties

IUPAC Name

5-bromo-2-cyclopropylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-7-3-4-8(6-1-2-6)9(11)5-7/h3-6H,1-2,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUKQEFUOIIPHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=C(C=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405698
Record name 5-bromo-2-cyclopropylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104902-31-0
Record name 5-bromo-2-cyclopropylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Tin(II)chloride (16.0 g, 0.10 mol) is added in one portion to a solution of crude 5-bromo-2-cyclopropylnitrobenzene (8.68 g) in ethanol (190 ml) and water (1.9 ml). The reaction mixture is stirred at room temperature overnight, followed by addition of further tin(II)chloride (28 g, 0.175 mol) and additional stirring overnight. After concentration in vacuo ice is added, and the solution is basified with 2M aqueous sodium hydroxide. After extraction with ethyl acetate (×2) the organic phase is washed again with 2M aqueous sodium hydroxide, then also distilled water and brine. After drying over magnesium sulfate the solution is concentrated in vacuo to give a brown oil which is purified by flash column chromatography on silica gel (9:1 isohexane/ethyl acetate eluant) to afford 5-bromo-2-cyclopropylaniline as a brown oil.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
8.68 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Name
Quantity
1.9 mL
Type
solvent
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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